molecular formula C13H26OSi B14392988 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol CAS No. 87655-83-2

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol

Cat. No.: B14392988
CAS No.: 87655-83-2
M. Wt: 226.43 g/mol
InChI Key: WGPFDVPWJIGKNZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol is an organic compound characterized by the presence of a trimethylsilyl group and a triple bond in its structure. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The trimethylsilyl group provides chemical inertness and a large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol typically involves the use of trimethylsilylating reagents to introduce the trimethylsilyl group into the molecule. One common method is the reaction of an alkyne with a trimethylsilyl chloride in the presence of a base, such as sodium hydride or potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol involves its ability to undergo various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can participate in addition reactions, while the trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol is unique due to its specific combination of a long carbon chain, a trimethylsilyl group, and a triple bond. This combination provides distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

87655-83-2

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

2-methyl-4-trimethylsilylnon-5-yn-3-ol

InChI

InChI=1S/C13H26OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h11-14H,7-8H2,1-6H3

InChI Key

WGPFDVPWJIGKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C(C(C)C)O)[Si](C)(C)C

Origin of Product

United States

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